4-({[(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)acetyl]amino}methyl)benzoic acid
Description
4-({[(7,8-Dimethoxy-1-oxophthalazin-2(1H)-yl)acetyl]amino}methyl)benzoic acid is a benzoic acid derivative featuring a phthalazine core substituted with methoxy groups at positions 7 and 8, a ketone at position 1, and an acetylated aminomethyl linker bridging the phthalazine to the benzoic acid moiety. This structure confers unique electronic and steric properties, making it a candidate for pharmacological studies, particularly in targeting enzymes or receptors sensitive to planar heterocycles and carboxylic acid functionalities.
Properties
Molecular Formula |
C20H19N3O6 |
|---|---|
Molecular Weight |
397.4 g/mol |
IUPAC Name |
4-[[[2-(7,8-dimethoxy-1-oxophthalazin-2-yl)acetyl]amino]methyl]benzoic acid |
InChI |
InChI=1S/C20H19N3O6/c1-28-15-8-7-14-10-22-23(19(25)17(14)18(15)29-2)11-16(24)21-9-12-3-5-13(6-4-12)20(26)27/h3-8,10H,9,11H2,1-2H3,(H,21,24)(H,26,27) |
InChI Key |
DSVGMJMWEPRMLE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C=C1)C=NN(C2=O)CC(=O)NCC3=CC=C(C=C3)C(=O)O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({[(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)acetyl]amino}methyl)benzoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Phthalazinone Moiety: The synthesis begins with the preparation of the phthalazinone core. This can be achieved through the cyclization of appropriate hydrazine derivatives with phthalic anhydride under acidic conditions.
Introduction of the Dimethoxy Groups: The next step involves the introduction of methoxy groups at the 7 and 8 positions of the phthalazinone ring. This can be accomplished using methanol and a suitable catalyst.
Acetylation: The phthalazinone derivative is then acetylated using acetic anhydride to introduce the acetyl group.
Coupling with Benzoic Acid: Finally, the acetylated phthalazinone is coupled with benzoic acid through an amide bond formation reaction, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-({[(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)acetyl]amino}methyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-({[(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)acetyl]amino}methyl)benzoic acid has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of 4-({[(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)acetyl]amino}methyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s phthalazinone moiety can act as a pharmacophore, binding to active sites of enzymes and inhibiting their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular pathways involved depend on the specific target and the context of its use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with structurally related benzoic acid derivatives, focusing on substituents, synthesis routes, and physicochemical properties.
Structural Analogues and Key Differences
Physicochemical and Electronic Properties
- Solubility : The target compound’s methoxy groups enhance water solubility compared to nitro- or chloro-substituted analogs (e.g., SS1 and triazine derivatives).
- Reactivity : The phthalazine core’s electron-rich nature contrasts with the electron-deficient triazine ring in 4i, influencing reactivity in biological or synthetic contexts.
- Melting Points: Triazine derivatives exhibit higher melting points (~217–220°C) due to rigid planar structures, whereas azetidinones and thiazolidinones show lower melting ranges (e.g., SS1 and SS4 crystallize below 200°C).
Biological Activity
4-({[(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)acetyl]amino}methyl)benzoic acid is a complex organic compound with potential therapeutic applications due to its unique structural features. This article aims to explore the biological activity of this compound, focusing on its mechanism of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of 4-({[(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)acetyl]amino}methyl)benzoic acid can be summarized as follows:
| Property | Details |
|---|---|
| Molecular Formula | C17H18N4O5 |
| Molecular Weight | 326.35 g/mol |
| CAS Number | Not specified |
This compound features a phthalazinone core with dimethoxy substitutions, which are known to influence its reactivity and biological interactions.
The biological activity of this compound is attributed to its interactions with various molecular targets, including enzymes and receptors. These interactions can modulate biochemical pathways that are crucial for various physiological processes. Research indicates that similar compounds exhibit diverse biological activities, including:
- Antimicrobial properties : Potential effectiveness against bacterial and fungal infections.
- Anticancer properties : Inhibition of cancer cell proliferation through apoptosis induction.
The specific mechanisms through which 4-({[(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)acetyl]amino}methyl)benzoic acid exerts its effects are still under investigation but suggest a multifaceted approach to disease treatment.
Anticancer Activity
A study assessed the anticancer effects of related phthalazinone derivatives against various cancer cell lines. The results indicated that these compounds could inhibit cell growth significantly at specific concentrations. For instance, one derivative demonstrated an IC50 value of 6.7 µg/mL against CCRF-CEM leukemia cells, suggesting potential for further development in cancer therapeutics .
Antimicrobial Activity
In vitro studies have shown that compounds with similar structural motifs exhibit antimicrobial activity against a range of pathogens. The presence of the dimethoxy groups may enhance the lipophilicity and bioavailability of the compound, facilitating better interaction with microbial membranes.
Case Studies
- Case Study on Anticancer Efficacy : A derivative similar to 4-({[(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)acetyl]amino}methyl)benzoic acid was tested in a controlled environment against human cancer cell lines. The study reported significant cell death at concentrations lower than previously established thresholds for other anticancer agents.
- Case Study on Antimicrobial Properties : Another study evaluated the antimicrobial efficacy of phthalazinone derivatives against Gram-positive and Gram-negative bacteria. Results indicated that certain derivatives exhibited potent inhibitory effects, suggesting a promising avenue for developing new antibiotics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
